molecular formula C11H13ClO B7842644 4'-Chloro-3'-methylbutyrophenone

4'-Chloro-3'-methylbutyrophenone

Cat. No.: B7842644
M. Wt: 196.67 g/mol
InChI Key: PRJXSJKADPDAEF-UHFFFAOYSA-N
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Description

4'-Chloro-3'-methylbutyrophenone is a chemical compound with the molecular formula C11H13ClO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-3'-methylbutyrophenone typically involves the chlorination of 3'-methylbutyrophenone. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chlorination process. The reaction is conducted in a reactor vessel with precise temperature and pressure control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4'-Chloro-3'-methylbutyrophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Chloro-3'-methylbutyrophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

4'-Chloro-3'-methylbutyrophenone is similar to other butyrophenone derivatives, such as haloperidol and droperidol. it has unique structural features that distinguish it from these compounds, such as the presence of a chlorine atom at the 4' position and a methyl group at the 3' position.

Comparison with Similar Compounds

  • Haloperidol

  • Droperidol

  • Butyrophenone

  • Phenothiazines

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Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXSJKADPDAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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